Chlormerodrin
Overview
Description
Chlormerodrin, also known by other names such as Chloromeridin, Mercardox, and Neohydrin, is a mercurial diuretic . It was commercially available from 1952 until 1974 . Initially used to treat patients with congestive heart failure , it has since fallen out of widespread use . The radiolabeled form of Chlormerodrin (using isotopes like 197 Hg & 203 Hg ) was employed for medical imaging of the kidney and brain .
Synthesis Analysis
Chlormerodrin’s synthesis involves the combination of 3-chloro-mercuri-2-methoxy propylurea with mercuric chloride. The resulting compound is a solid with a melting point of 152.5°C .
Molecular Structure Analysis
The chemical formula for Chlormerodrin is C5H11ClHgN2O2 , with a molar mass of 367.20 g/mol . Its molecular structure includes a chloro-mercury group attached to a 2-methoxypropylurea moiety .
Scientific Research Applications
Antimicrobial Activity
Chlormerodrin has been studied for its antimicrobial properties. A study conducted by Pandey et al. (1979) showed that chlormerodrin concentrations ranging from 15-35 microgram/ml and 20-45 microgram/ml in culture medium had microbiostatic and microbicidal effects, respectively. These effects were reversible with the presence of cysteine, highlighting its potential in antimicrobial applications (Pandey, Rao, Patel, & Gopal, 1979).
Brain Tumor Localization
One of the notable applications of chlormerodrin has been in the localization of brain tumors. Afifi et al. (1965) described the use of chlormerodrin mercury-203 as a brain tumor localizing agent. It was found to have several advantages over other radioactive agents in detecting and localizing intracranial lesions, such as having a monoenergetic gamma suitable for modern scanners and rapid clearance from the vascular compartment (Afifi, Morrison, Sahs, & Evans, 1965).
Experimental Brain Tumors
Kobayashi et al. (1971) conducted a study on the deposition of Hg203-chlormerodrin in intracranial tumors in mice. The study found significant tumor/brain ratios of chlormerodrin, indicating its potential utility in brain tumor research and possibly in diagnostic applications (Kobayashi, Bakay, & Lee, 1971).
Cerebral Infarction Localization
Dudley, Lunzer, and Heyman (1970) explored the use of chlormerodrin in experimental cerebral infarction. They found that the radioactive tracer was predominantly localized within macrophages and areas around capillary proliferation in infarcted areas of the brain, suggesting its application in studying cerebral infarction (Dudley, Lunzer, & Heyman, 1970).
Stability and Decomposition
The stability of chlormerodrin and its decomposition in aqueous solutions have been investigated. Cree (1971) studied the decomposition product of chlormerodrin in aqueous solution, identifying it as 3-(chloromercurio)-2-hydroxypropyl urea. The study provided insights into factors affecting its decomposition, such as the influence of chloride ions in reducing the rate of decomposition (Cree, 1971).
Renal Tubular Localization
Wedeen and Goldstein (1963) developed an autoradiographic technique for determining the intrarenal distribution of chlormerodrin. This study found the highest concentrations of mercury in certain parts of therenal tubules in rats and dogs, shedding light on its renal distribution and possible applications in renal research and diagnostics (Wedeen & Goldstein, 1963).
Action on Sodium Transport and Permeability
Jamison (1961) investigated the effect of chlormerodrin on sodium transport and membrane permeability in the isolated toad bladder. The study found that higher concentrations of chlormerodrin significantly depressed sodium current and electrical potential, providing valuable insights into its pharmacological mechanisms and potential applications in understanding renal function (Jamison, 1961).
Mercury Vaporization from Solutions
Johnson et al. (1968) studied the vaporization of mercury from radioactive chlormerodrin solutions. Their findings indicated that chlormerodrin could release radioactive mercury into the air at room temperature, presenting important considerations for laboratory safety and handling protocols (Johnson, Wade, Mitchell, & Pirtle, 1968).
Myocardial Infarct Localization
Gorten et al. (1966) conducted a study on the selective uptake of Hg203-chlormerodrin in experimentally produced myocardial infarcts. The research showed that chlormerodrin could be used to effectively identify areas of myocardial infarcts, suggesting its potential utility in cardiac research and diagnostics (Gorten, Hardy, McCraw, Stokes, & Lumb, 1966).
Safety And Hazards
properties
IUPAC Name |
[3-(carbamoylamino)-2-methoxypropyl]-chloromercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFGVYCULWBXKF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N)C[Hg]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClHgN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.92e+01 g/L | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Chlormerodrin | |
CAS RN |
10375-56-1, 62-37-3 | |
Record name | Chlormerodrin Hg 197 [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlormerodrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152.5 °C | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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